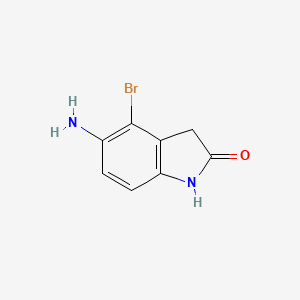![molecular formula C9H20ClN B6599784 methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride CAS No. 1895475-23-6](/img/structure/B6599784.png)
methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride is a chemical compound with a complex structure, characterized by a cyclopropyl ring with multiple methyl groups and an amine group attached to a methyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride typically involves multiple steps, starting with the formation of the cyclopropyl ring followed by the introduction of the amine group. One common synthetic route includes the reaction of 2,2,3,3-tetramethylcyclopropane with methylamine under specific conditions to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure purity and yield. The process would be optimized to minimize by-products and maximize efficiency, often involving continuous flow reactors or batch processing.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium(VI) oxide may be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like halides or tosylates.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride may be used to study enzyme interactions or as a probe to investigate biological pathways.
Medicine: Potential medicinal applications include its use as a precursor for pharmaceuticals or as a compound in drug discovery research. Its effects on biological systems can be studied to develop new therapeutic agents.
Industry: In the industrial sector, this compound may find use in the production of specialty chemicals or as a component in advanced materials.
Wirkmechanismus
The mechanism by which methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways would depend on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3-Tetramethylcyclopropanecarboxylic acid: A cyclic analogue of valproic acid, used in anticonvulsant research.
2,2,3,3-Tetramethylcyclopropyl fentanyl: A synthetic opioid with potential forensic applications.
Uniqueness: Methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride is unique due to its specific structural features, which differentiate it from other compounds in its class
This comprehensive overview provides a detailed understanding of this compound, from its synthesis to its applications and mechanisms
Eigenschaften
IUPAC Name |
N-methyl-1-(2,2,3,3-tetramethylcyclopropyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N.ClH/c1-8(2)7(6-10-5)9(8,3)4;/h7,10H,6H2,1-5H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQFCLLXAPRGVFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)CNC)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,6-dimethyl-2-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B6599722.png)
![Carbamic acid, [2-hydroxy-1-(hydroxymethyl)-1-methylethyl]-, 1,1-dimethylethyl](/img/structure/B6599733.png)
![[4-(6-aminoquinazolin-4-yl)morpholin-3-yl]methanol](/img/structure/B6599740.png)



![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)



![2-[3,5-dimethoxy-4-(methoxymethyl)phenyl]ethan-1-amine](/img/structure/B6599813.png)
![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

